[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13461809
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H29N3O3 |
|---|---|
| Molecular Weight | 299.41 g/mol |
| IUPAC Name | tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C15H29N3O3/c1-6-18(14(20)21-15(3,4)5)12-8-7-9-17(10-12)13(19)11(2)16/h11-12H,6-10,16H2,1-5H3/t11-,12?/m0/s1 |
| Standard InChI Key | HCRBRIGZWZATCV-PXYINDEMSA-N |
| Isomeric SMILES | CCN(C1CCCN(C1)C(=O)[C@H](C)N)C(=O)OC(C)(C)C |
| SMILES | CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C |
| Canonical SMILES | CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C |
Introduction
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a synthetic compound classified as a carbamate derivative. Carbamates are esters or salts of carbamic acid and are commonly used in various pharmaceutical applications due to their biological activity . This compound features a piperidine ring, an amino acid moiety, and a tert-butyl ester group, indicating potential bioactivity and utility in medicinal chemistry.
Synthesis
The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester typically involves several key steps, including the formation of the piperidine ring and the introduction of the amino acid and tert-butyl ester groups. Reaction conditions, such as temperature, solvent choice, and reaction time, play crucial roles in determining yield and purity.
Mechanism of Action and Potential Applications
The mechanism of action for [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester is likely related to its interaction with biological targets such as enzymes or receptors. The presence of the amino acid side chain suggests potential interactions with neurotransmitter systems or enzymatic pathways. Studies on similar compounds indicate that carbamates may act as enzyme inhibitors or modulators by binding to active sites or allosteric sites, thus altering enzymatic activity.
| Potential Application | Description |
|---|---|
| Pharmaceutical Development | Targeting various biological pathways |
| Enzyme Inhibition | Modulating enzymatic activity |
| Neurotransmitter Systems | Interaction with neurotransmitter pathways |
Chemical Reactions and Modifications
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester can participate in various chemical reactions, which are significant in medicinal chemistry for modifying the compound's properties or enhancing its bioactivity. These reactions are essential for further functionalization and modification in synthetic organic chemistry.
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